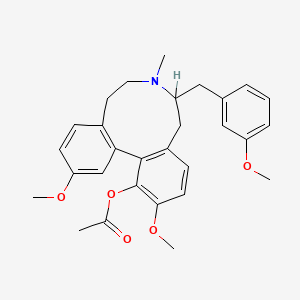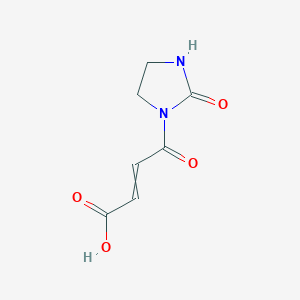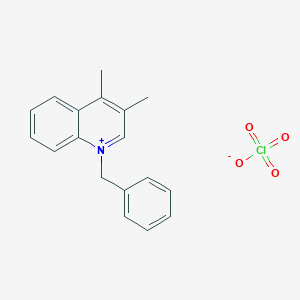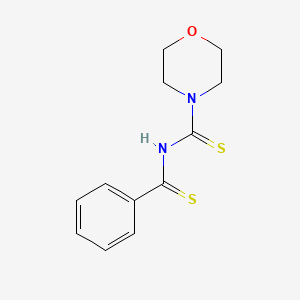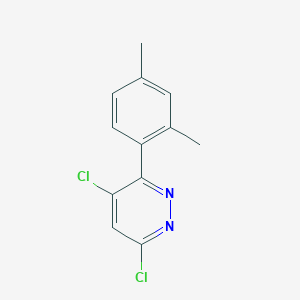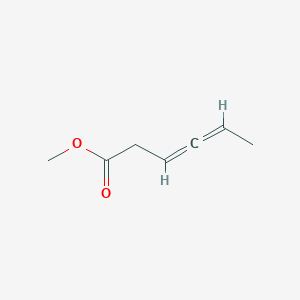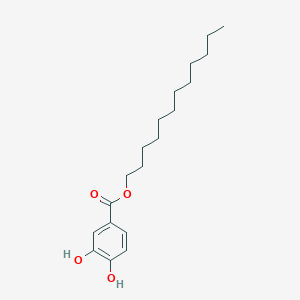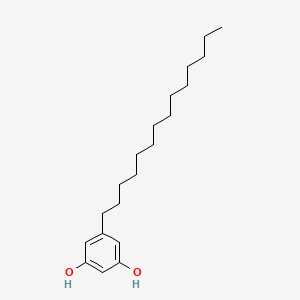
5-Tetradecylbenzene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Tetradecylbenzene-1,3-diol: is an organic compound characterized by a benzene ring substituted with a tetradecyl chain and two hydroxyl groups at the 1 and 3 positions. This compound belongs to the class of diols, which are known for their two hydroxyl functional groups. The presence of the long alkyl chain and the hydroxyl groups imparts unique physical and chemical properties to this compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Tetradecylbenzene-1,3-diol typically involves the alkylation of benzene followed by hydroxylation. One common method is the Friedel-Crafts alkylation of benzene with tetradecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction yields tetradecylbenzene, which is then subjected to hydroxylation using reagents like osmium tetroxide or potassium permanganate to introduce the hydroxyl groups at the 1 and 3 positions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable.
化学反応の分析
Types of Reactions: 5-Tetradecylbenzene-1,3-diol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form the corresponding alkane derivatives.
Substitution: The hydroxyl groups can be substituted with halides or other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide, or hydrogen peroxide in basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Thionyl chloride or phosphorus tribromide for halogenation.
Major Products:
Oxidation: Quinones, carboxylic acids.
Reduction: Alkane derivatives.
Substitution: Halogenated benzene derivatives.
科学的研究の応用
Chemistry: 5-Tetradecylbenzene-1,3-diol is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound can be used to study the effects of long alkyl chains on the biological activity of diols. It may also serve as a model compound for understanding the interactions of similar molecules with biological membranes .
Medicine: The hydroxyl groups in this compound can be modified to create derivatives with potential pharmaceutical applications. These derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties .
Industry: In the industrial sector, this compound can be used as an intermediate in the production of surfactants, lubricants, and polymers. Its amphiphilic nature makes it suitable for use in formulations requiring both hydrophilic and hydrophobic properties .
作用機序
The mechanism of action of 5-Tetradecylbenzene-1,3-diol involves its interaction with molecular targets through its hydroxyl groups and alkyl chain. The hydroxyl groups can form hydrogen bonds with various biomolecules, while the alkyl chain can interact with hydrophobic regions of proteins and membranes. These interactions can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects .
類似化合物との比較
1,3-Dihydroxybenzene (Resorcinol): A benzene ring with hydroxyl groups at the 1 and 3 positions but without the long alkyl chain.
1,4-Dihydroxybenzene (Hydroquinone): A benzene ring with hydroxyl groups at the 1 and 4 positions.
1,2-Dihydroxybenzene (Catechol): A benzene ring with hydroxyl groups at the 1 and 2 positions.
Comparison: 5-Tetradecylbenzene-1,3-diol is unique due to the presence of the long tetradecyl chain, which imparts distinct hydrophobic properties compared to other diols like resorcinol, hydroquinone, and catechol. This long alkyl chain enhances its solubility in non-polar solvents and its ability to interact with hydrophobic environments, making it more suitable for applications in surfactants and lubricants .
特性
CAS番号 |
80368-57-6 |
|---|---|
分子式 |
C20H34O2 |
分子量 |
306.5 g/mol |
IUPAC名 |
5-tetradecylbenzene-1,3-diol |
InChI |
InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-15-19(21)17-20(22)16-18/h15-17,21-22H,2-14H2,1H3 |
InChIキー |
CCCKVVJXRFGMFY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCC1=CC(=CC(=C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


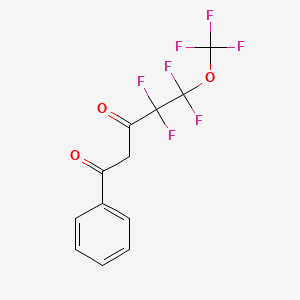
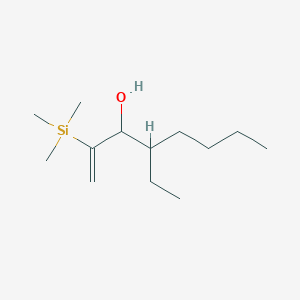


![4-[2-(2,4-Dinitrophenyl)ethenyl]-N,N-diethylaniline](/img/structure/B14416099.png)

